tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16447671
Molecular Formula: C15H23N3O3
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23N3O3 |
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Molecular Weight | 293.36 g/mol |
IUPAC Name | tert-butyl 3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-4-6-12(10-18)11-20-13-16-7-5-8-17-13/h5,7-8,12H,4,6,9-11H2,1-3H3 |
Standard InChI Key | IUHYOPSUWYBJIX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC=N2 |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of tert-butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate comprises three key components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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tert-Butyloxycarbonyl (Boc) group: A protective group attached to the piperidine nitrogen, enhancing stability during synthetic processes.
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Pyrimidin-2-yloxy methyl substituent: A pyrimidine ring linked via an ether bond to the piperidine’s third carbon.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 293.36 g/mol |
CAS Number | Not publicly available |
Density | ~1.2 g/cm³ (estimated) |
Boiling Point | ~400–450°C (estimated) |
The Boc group’s steric bulk prevents undesired reactions at the piperidine nitrogen, while the pyrimidine moiety offers hydrogen-bonding sites for potential biological interactions.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of tert-butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate typically involves:
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Boc Protection: Introducing the tert-butyloxycarbonyl group to piperidine.
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Functionalization: Attaching the pyrimidin-2-yloxy methyl group via nucleophilic substitution or Mitsunobu reactions.
Example Protocol (Adapted from Analogous Compounds):
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Starting Material: Piperidine derivative (e.g., tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate).
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Activation: React the hydroxyl group with a tosyl chloride to form a tosylate intermediate.
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Substitution: Displace the tosylate group with pyrimidin-2-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–95°C) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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Tosylation | TsCl, Et₃N, DCM, 0°C | 85–90% |
Nucleophilic Substitution | Pyrimidin-2-ol, K₂CO₃, DMF, 80°C | 75–80% |
These conditions mirror those used in synthesizing tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, where potassium carbonate in dimethylformamide (DMF) facilitated efficient ether formation .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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¹H NMR: Key signals include:
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Boc group: Singlet at δ 1.40 ppm (9H).
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Pyrimidine protons: Doublets at δ 8.30–8.50 ppm (aromatic H).
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Piperidine CH₂O: Multiplet at δ 3.70–4.10 ppm.
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IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O-C ether stretch).
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Piperidine-Boc derivatives are widely used in constructing kinase inhibitors and antimicrobial agents. For example:
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Anticancer Agents: Analogous compounds inhibit tyrosine kinases by binding to ATP pockets .
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Antibiotics: Pyrimidine ethers disrupt bacterial cell wall synthesis.
Case Study: Quinazoline Derivatives
In a study on 6-substituted quinazolines, tert-butyl piperidine carboxylates served as key intermediates. The target compound’s pyrimidine moiety could similarly enhance binding affinity to biological targets .
Research Findings and Comparative Analysis
Biological Activity Predictions
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ADMET Profile: Moderate lipophilicity (clogP ~2.5) suggests good membrane permeability but potential hepatic metabolism.
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Target Prediction: Likely interactions with purine-binding enzymes (e.g., kinases) due to pyrimidine’s mimicry of adenine.
Comparison with Structural Analogs
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